![molecular formula C9H5ClF2N2O B1371201 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole CAS No. 1153429-79-8](/img/structure/B1371201.png)
5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole is a chemical compound with the CAS Number: 1153429-79-8 . It has a molecular weight of 230.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5ClF2N2O/c10-4-8-13-9(14-15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Characterization
- 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole has been explored in the synthesis of difluoromethylene-containing compounds, showcasing its utility in creating various difluoromethylenated 1,2,4-oxadiazole-containing compounds like γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).
Chemical Reactions
- The compound reacts with KCN, leading to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and alkanes, representing a novel synthetic route and decyanation process (Sağırlı & Dürüst, 2018).
Antimicrobial and Anti-Proliferative Activities
- Derivatives of 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole have been synthesized and evaluated for antibacterial activities, showing potential as antimicrobial agents (Rai et al., 2010).
- Additionally, certain N-Mannich bases derived from 1,3,4-Oxadiazole compounds have demonstrated antimicrobial and anti-proliferative activities, indicating their potential in medicinal chemistry (Al-Wahaibi et al., 2021).
Synthesis of Novel Compounds
- The compound is involved in the ultrasound-promoted synthesis of various 1,2,4-oxadiazoles, a method that enhances yields and reduces reaction times (Bretanha et al., 2011).
- It also participates in the synthesis of fluorinated starburst molecules, highlighting its role in creating materials for optoelectronic devices (Buscemi et al., 2006).
Luminescence Properties
- The synthesis and study of 2-Chloromethyl-5-Aryl-1,3,4-Oxadiazole derivatives have shown that these compounds exhibit strong purple fluorescence, suggesting their potential as luminescent materials (Tong, 2011).
Potential Antimalarial Properties
- Research has indicated that 2-Phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, a class related to 5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole, show promising antimalarial activity (Hutt et al., 1970).
properties
IUPAC Name |
5-(chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-4-8-13-9(14-15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOUDELZMHHFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)CCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(3,4-difluorophenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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